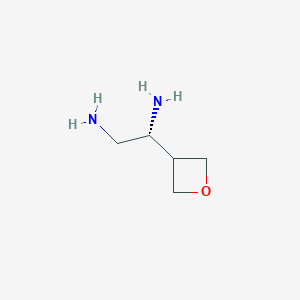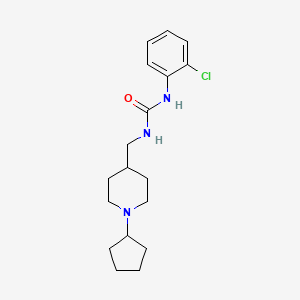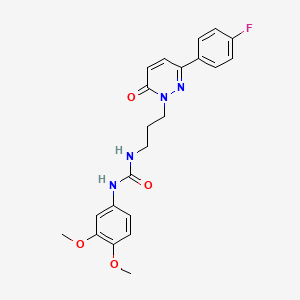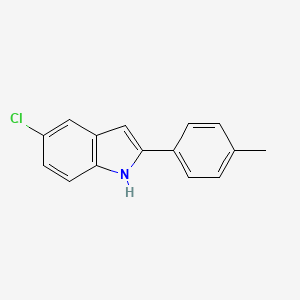
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, also known as OED, is a chiral diamine that has been widely used as a building block in the synthesis of various chiral compounds. The unique structure of OED containing a cyclic ether and a chiral center makes it an attractive target for synthetic chemists.
Mechanism of Action
The mechanism of action of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is not well understood. However, it is believed that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine acts as a chiral auxiliary in the synthesis of chiral compounds. The chiral center of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can induce chirality in the products, which can be used to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. However, it has been reported that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is non-toxic and has low acute toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine as a chiral building block include its high chiral purity, ease of synthesis, and versatility in various synthetic applications. The limitations of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine include its relatively low yield and the need for careful handling due to its sensitivity to moisture and air.
Future Directions
There are several future directions for the research on (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. One direction could be the development of more efficient and practical methods for the synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. Another direction could be the exploration of new synthetic applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine in the synthesis of chiral compounds. Furthermore, the potential biomedical applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, such as drug delivery and gene therapy, could also be explored in future research.
Synthesis Methods
The synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be achieved through a few different methods. One of the most common methods is the reduction of 3-oxetanone with L-selectride in THF at -78°C. Another method involves the reaction of 3-bromo-1-propanol with methylamine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The yield of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine from these methods is typically around 50-60%.
Scientific Research Applications
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine has been widely used as a chiral building block in the synthesis of various chiral compounds. For example, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral cyclic amines, which are important intermediates in the synthesis of chiral drugs. (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can also be used to synthesize chiral amino alcohols, which are important building blocks in the synthesis of chiral ligands for asymmetric catalysis. In addition, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral polyamines, which have potential applications in drug delivery and gene therapy.
properties
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(7)4-2-8-3-4/h4-5H,1-3,6-7H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRJBCPSCEADJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)


![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)